![molecular formula C19H21NO2S B2486441 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide CAS No. 1396786-47-2](/img/structure/B2486441.png)
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including halogenated hydrocarbon amination reactions and the use of various reagents to introduce specific functional groups. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide involves amination reactions confirmed by techniques such as elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). These methods are crucial for verifying the structure of synthesized compounds and ensuring their purity and expected functionality.
Molecular Structure Analysis
The molecular structure of synthesized compounds can be elucidated using X-ray diffraction, showing details like crystal systems, space groups, and bond angles. For example, certain compounds crystallize in specific systems, revealing intricate details about molecular geometry (Shi‐Wei Wang & Wenrui He, 2011). This information is critical for understanding the spatial arrangement of atoms within the molecule, which impacts its chemical reactivity and interactions with other molecules.
Chemical Reactions and Properties
Chemical reactions involving compounds like N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide can be complex, involving various functional groups and reaction conditions. Studies on similar compounds have shown reactions like the Michael reaction, which is crucial for creating specific structural motifs in organic synthesis (Guolan Dou et al., 2013). These reactions are essential for modifying the molecular structure to enhance or introduce new properties.
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on compounds structurally related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide, such as selective androgen receptor modulators (SARMs), have focused on their pharmacokinetics and metabolism in animal models. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to develop them as therapeutic agents for conditions like benign hyperplasia. For example, S-1, a potent SARM, showed promising pharmacokinetic characteristics, including low clearance, moderate distribution volume, and significant oral bioavailability in rat studies (Wu et al., 2006).
Protein Chemistry
Research in protein chemistry has utilized reagents structurally similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide for modifying nucleophilic side chains of proteins. Such reagents can serve as spectrophotometric probes for identifying and studying functional groups in proteins, like imidazole, lysine, cysteine, and tyrosine residues, under specific conditions (Llamas et al., 1986).
Medicinal Chemistry
In medicinal chemistry, analogs of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide have been synthesized and evaluated for their biological activities, such as antimicrobial, antioxidant, and cytotoxic properties. For instance, the synthesis and structure-activity relationship (SAR) studies of certain propanamide derivatives have led to the identification of compounds with potential therapeutic applications. These compounds are evaluated for their ability to inhibit key enzymes or receptors, showcasing the versatility of this chemical scaffold in drug discovery (Bai et al., 2012).
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
2,3-Dihydro-1H-Inden-1-One
2,3-Dihydro-1H-inden-1-one is a fused molecule containing cyclopentanone and a benzene ring . Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(11-13-23-16-7-2-1-3-8-16)20-14-19(22)12-10-15-6-4-5-9-17(15)19/h1-9,22H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOMELCRYWNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide |
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